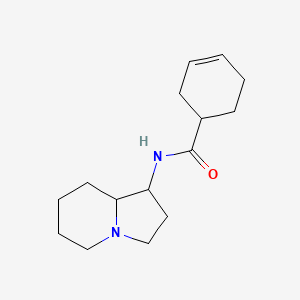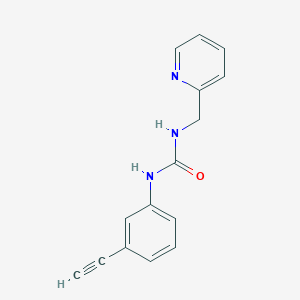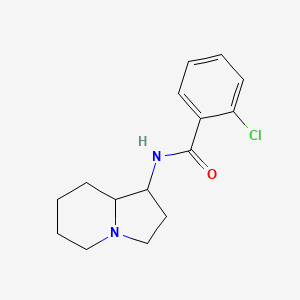
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-4-chloro-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-4-chloro-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a novel compound that has been synthesized through a unique method and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-4-chloro-1H-pyrrole-2-carboxamide involves the inhibition of specific enzymes and proteins that are involved in various disease pathways. It has been shown to inhibit the growth of cancer cells and reduce inflammation by targeting specific signaling pathways.
Biochemical and Physiological Effects:
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-4-chloro-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of specific genes that are involved in cancer progression and inflammation. It has also been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-4-chloro-1H-pyrrole-2-carboxamide in lab experiments include its high potency and specificity towards specific targets. It is also relatively easy to synthesize and purify. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-4-chloro-1H-pyrrole-2-carboxamide in scientific research. These include further studies on its potential therapeutic applications in various diseases, the development of more efficient synthesis methods, and the exploration of its potential use in combination therapies. Additionally, further studies on its mechanism of action and its effects on specific signaling pathways could provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis method for N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-4-chloro-1H-pyrrole-2-carboxamide involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with an amine derivative of octahydroindolizine. The reaction is carried out under specific conditions, and the resulting compound is purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-4-chloro-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-4-chloro-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c14-9-7-11(15-8-9)13(18)16-10-4-6-17-5-2-1-3-12(10)17/h7-8,10,12,15H,1-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHFZYMFHAJBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(C2C1)NC(=O)C3=CC(=CN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)



![N-[3-(5-amino-1-phenylpyrazol-3-yl)propyl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide](/img/structure/B7526853.png)








![2-[acetyl(methyl)amino]-N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)acetamide](/img/structure/B7526901.png)